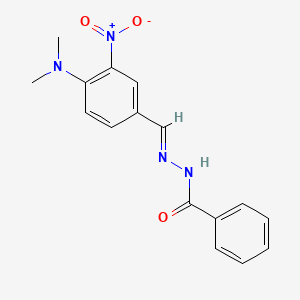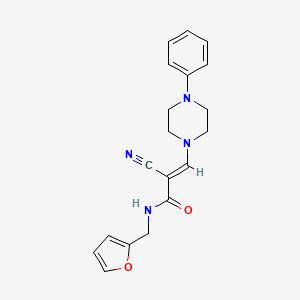
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide, also known as FPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various biological studies. FPP is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research.
Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
One significant application involves the use of similar compounds for PET imaging to target microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). These compounds can serve as noninvasive tools for imaging reactive microglia and their contributions to neuroinflammation in vivo, offering valuable insights into neuropsychiatric disorders, central nervous system malignancies, and monitoring neuroinflammatory effects of immunotherapy. This application is crucial for developing new therapeutics targeting neuroinflammation and for measuring drug target engagement in neuroinflammatory conditions (Horti et al., 2019).
Synthesis and Evaluation for PET Imaging
Another research application includes the development of ligands for PET imaging of CSF1R to study neuroinflammation, an emerging target in neurodegenerative diseases like Alzheimer's Disease (AD). Compounds similar to the one have shown promise as radioligands for imaging CSF1R, demonstrating specificity and elevated uptake in models of neuroinflammation, which suggests potential utility in diagnosing and studying neurodegenerative diseases (Lee et al., 2022).
Heterocyclic Chemistry Applications
Research into the reactions of functionally substituted vinyl ethers, including those with cyano groups, with compounds like 3,4-diaminofurazan has led to the synthesis of enaminofurazans and their derivatives. These reactions and the resulting compounds have significant implications in the development of new materials and pharmaceuticals, showing the versatility of cyano and furan moieties in synthetic chemistry (Eremeev et al., 1979).
Polyamides and Polyimides with Polar Functional Groups
There is also research into the synthesis of aromatic polyamides and polyimides containing pyrazole rings with amino and cyano groups. These materials, derived from monomers related to the given chemical structure, exhibit interesting properties such as solubility in various organic solvents and thermal stability. Such polymers have potential applications in advanced materials science, including high-performance polymers (Kim et al., 2016).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-13-16(19(24)21-14-18-7-4-12-25-18)15-22-8-10-23(11-9-22)17-5-2-1-3-6-17/h1-7,12,15H,8-11,14H2,(H,21,24)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDSDHMPSJAHR-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

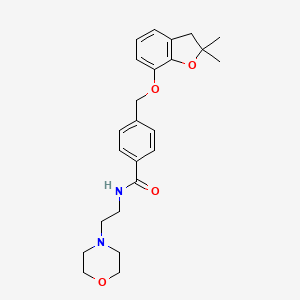
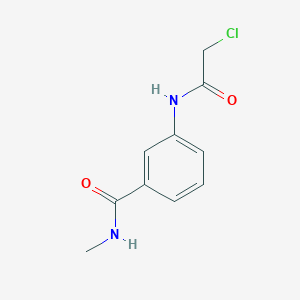
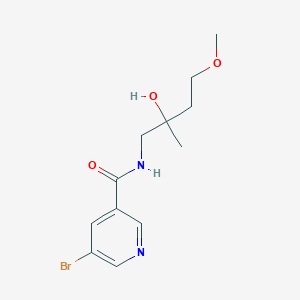
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)



![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)
![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)
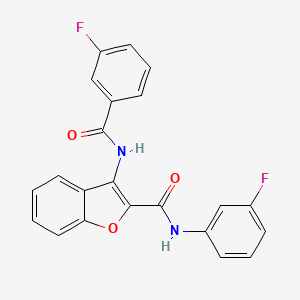
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
